5-Chloro-2-fluorobenzaldehyde oxime
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Overview
Description
5-Chloro-2-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group (-C=N-OH), and the benzene ring is further substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluorobenzaldehyde oxime typically involves the reaction of 5-Chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions are generally mild, and the oxime formation is facilitated by heating the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified by recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-fluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorobenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine and fluorine substituents on the benzene ring can enhance the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 5-Chlorobenzaldehyde
Uniqueness
5-Chloro-2-fluorobenzaldehyde oxime is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The oxime group further adds to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
(NE)-N-[(5-chloro-2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+ |
InChI Key |
YGOLWJMMEQRTQY-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/O)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NO)F |
Origin of Product |
United States |
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